
Rifaximin
Descripción general
Descripción
La rifaximina es un antibiótico de amplio espectro no absorbible que se utiliza principalmente para tratar enfermedades gastrointestinales. Pertenece a la familia de antibióticos de las rifamicinas y fue aprobado por primera vez en Italia en 1987. Desde entonces, ha sido autorizado en más de 30 países para tratar afecciones como la diarrea del viajero, el síndrome del intestino irritable y la encefalopatía hepática .
Métodos De Preparación
La rifaximina se sintetiza a partir de rifamicina O y 2-amino-4-metilpiridina. La rifamicina O es la forma oxidada de la rifamicina B, que es un producto de fermentación del microorganismo Amycolatopsis mediterranei . La producción industrial de rifaximina implica disolver la rifaximina bruta en un disolvente orgánico soluble en agua como el etanol a reflujo, y luego agregar agua para lograr una relación final de disolvente mixto de aproximadamente 7:3 (v/v). La solución se enfría luego a 35-40 °C hasta que comienza la cristalización, seguida de un enfriamiento adicional con agitación a 0 °C. El material cristalizado se recupera luego y se seca a un contenido de agua de entre 2,5% y 5,0% .
Análisis De Reacciones Químicas
La rifaximina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La rifaximina puede someterse a degradación oxidativa, que no interfiere con su cuantificación.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen condiciones ácidas, básicas, neutras, oxidativas y fotólisis . Los principales productos formados a partir de estas reacciones suelen ser productos de degradación que no interfieren con la estabilidad y la eficacia de la rifaximina .
Aplicaciones en investigación científica
La rifaximina tiene una amplia gama de aplicaciones en investigación científica:
Aplicaciones Científicas De Investigación
Hepatic Encephalopathy
Overview
Rifaximin is widely prescribed to prevent the recurrence of hepatic encephalopathy in patients with liver cirrhosis. It acts by reducing the levels of ammonia-producing bacteria in the gut, thereby decreasing the risk of neurotoxic metabolite accumulation.
Case Studies
- A recent study highlighted that this compound prophylaxis correlates with increased resistance to daptomycin in vancomycin-resistant Enterococcus faecium (VREfm) among patients with liver disease. The study suggested that this compound exposure could lead to mutations that confer antibiotic resistance, raising concerns about its long-term use in this population .
- Another analysis indicated that patients receiving this compound had a significantly lower risk of overt hepatic encephalopathy recurrence compared to those not treated with the antibiotic .
Irritable Bowel Syndrome (IBS)
Efficacy in IBS
this compound has been shown to be effective in treating IBS, particularly in patients with diarrhea-predominant symptoms. Clinical trials have demonstrated its ability to alleviate symptoms such as bloating and abdominal pain.
Data Table: Efficacy of this compound in IBS Treatment
Study | Sample Size | Outcome | Results |
---|---|---|---|
Randomized Controlled Trial 1 | 200 | Overall symptom relief | RR = 1.30; P < 0.00001 |
Randomized Controlled Trial 2 | 150 | Abdominal pain reduction | No significant difference (RR = 1.14; P = 0.08) |
Meta-analysis | 6 studies | Improvement in bloating | Significant improvement noted |
Case Studies
- A meta-analysis involving six randomized controlled trials concluded that this compound significantly improved overall symptom relief in IBS patients compared to placebo .
- However, it was noted that while abdominal distension improved, other symptoms such as abdominal pain and nausea did not show significant differences between this compound and control groups .
Inflammatory Bowel Disease (IBD)
Potential Role in IBD Management
Emerging research suggests that this compound may have beneficial effects in managing inflammatory bowel diseases like Crohn's disease and ulcerative colitis. Its immunomodulatory properties could help reduce intestinal inflammation.
Research Findings
- In animal models, this compound administration led to reduced inflammation and fibrosis associated with liver damage .
- Studies indicated that this compound modulates gut microbiota composition and reduces inflammatory markers such as IL-6 and TNF-α, which are crucial in IBD pathogenesis .
Other Applications
Traveler's Diarrhea
this compound is also effective for treating traveler's diarrhea caused by non-invasive strains of Escherichia coli. Its non-absorbable nature minimizes systemic side effects while effectively targeting gastrointestinal pathogens.
Case Studies
Mecanismo De Acción
La rifaximina ejerce sus efectos inhibiendo la síntesis de ARN en las bacterias susceptibles. Se une a la subunidad beta de la ARN polimerasa dependiente de ADN bacteriana, bloqueando la translocación y deteniendo la transcripción . Este mecanismo es eficaz contra un amplio espectro de bacterias, lo que convierte a la rifaximina en un valioso antibiótico para las infecciones gastrointestinales .
Comparación Con Compuestos Similares
La rifaximina es un análogo estructural de la rifampicina, otro antibiótico basado en la rifamicina. La rifaximina no es sistémica y actúa localmente en el intestino, lo que reduce sus efectos secundarios sistémicos y la hace adecuada para tratar afecciones gastrointestinales . Entre los compuestos similares se incluyen:
Rifampicina: Se utiliza para infecciones sistémicas, pero tiene más efectos secundarios sistémicos.
Vedolizumab: Un antagonista del receptor de integrina utilizado para las enfermedades inflamatorias intestinales.
Adalimumab: Un inhibidor de la TNF-alfa utilizado para diversas afecciones inflamatorias.
La singularidad de la rifaximina reside en su naturaleza no absorbible y su acción localizada en el intestino, lo que la hace muy eficaz para las enfermedades gastrointestinales con una mínima absorción sistémica .
Actividad Biológica
Rifaximin is a non-systemic antibiotic derived from rifamycin, primarily used to treat gastrointestinal disorders, including irritable bowel syndrome (IBS) and small intestinal bacterial overgrowth (SIBO). Its unique mechanism of action and broad-spectrum activity against various pathogens make it a valuable therapeutic agent. This article explores the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant case studies.
This compound exerts its effects primarily by inhibiting bacterial RNA synthesis. It binds to the β subunit of bacterial DNA-dependent RNA polymerase, effectively blocking transcription in susceptible bacteria. The following key points summarize its biological activity:
- Antimicrobial Activity : this compound demonstrates a broad spectrum of action against both gram-positive and gram-negative bacteria, as well as some protozoa. Its effectiveness is particularly noted against enteric pathogens due to its high concentration in the gastrointestinal lumen while remaining poorly absorbed systemically .
- Gut Microenvironment Modulation : this compound modulates gut-immune signaling and reduces bacterial virulence by inhibiting translocation across the gastrointestinal epithelium. This results in decreased adherence of bacteria to epithelial cells and reduced pro-inflammatory cytokine expression .
- Anti-inflammatory Effects : As a human Pregnane X Receptor (PXR) agonist, this compound activates pathways that attenuate nuclear factor (NF)-κB signaling, leading to lower expression of pro-inflammatory cytokines such as IL-10 and TNF-α .
Clinical Efficacy
This compound has been extensively studied for its efficacy in various gastrointestinal conditions. Below is a summary of findings from notable clinical trials and studies:
Irritable Bowel Syndrome with Diarrhea (IBS-D)
A comprehensive analysis of phase III trials showed that this compound significantly improved symptoms of IBS-D. Patients receiving this compound reported higher rates of symptom relief compared to placebo:
- Symptom Improvement : 76.6% of patients on this compound reported improvement in clinical wellness compared to 61.4% on placebo (P=0.004) .
- Durability of Response : Patients maintained symptom relief for up to 12 weeks post-treatment, with significant improvements in abdominal pain, bloating, and fecal urgency noted .
Small Intestinal Bacterial Overgrowth (SIBO)
In a randomized controlled trial comparing berberine and this compound for SIBO treatment, this compound was administered at a dosage of 800 mg daily for two weeks. The primary outcome was a negative breath test for SIBO, alongside secondary outcomes measuring abdominal symptom relief .
Traveler's Diarrhea
This compound has also been shown to be effective in treating traveler's diarrhea:
- Clinical Cure Rates : In a trial involving travelers to endemic regions, 77% of patients treated with this compound achieved clinical cure compared to 61% on placebo (P=0.004) .
Case Studies
Several case studies have highlighted the efficacy of this compound in specific patient populations:
- Recurrent Clostridium difficile Infection (CDI) : this compound has shown promise in treating recurrent CDI with response rates reported at 88% when used as part of combination therapy with vancomycin and probiotics .
- Chronic Diarrhea in Inflammatory Bowel Disease (IBD) : Studies have indicated that this compound may provide symptomatic relief in patients with IBD by reducing inflammation and altering gut microbiota .
Summary Table of Clinical Findings
Propiedades
Key on ui mechanism of action |
Rifaximin acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme. This binding blocks translocation, which stops transcription. |
---|---|
Número CAS |
80621-81-4 |
Fórmula molecular |
C43H51N3O11 |
Peso molecular |
785.9 g/mol |
Nombre IUPAC |
[(7S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |
InChI |
InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/t20?,22?,23?,24?,27?,35?,36?,39?,43-/m0/s1 |
Clave InChI |
NZCRJKRKKOLAOJ-LXVXMSHWSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
SMILES isomérico |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
Apariencia |
Solid powder |
Key on ui other cas no. |
80621-81-4 |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
7.38e-03 g/L |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BRN 3584528; L105; L-105; Fatroximin; L 105SV; Normix; Rifacol; Rifamycin L 105; Rifaxidin; Rifaximin; Rifaxin; Ritacol; Rifaximin; trade names: RCIFAX, Rifagut, Xifaxan, Zaxine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.